Difenoximide hydrochloride
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Overview
Description
DifenoXimide Hydrochloride is a chemical compound with the molecular formula C32H32ClN3O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, making it a valuable subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DifenoXimide Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by neutralization with hydrochloric acid . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often employs continuous-flow reactor technology. This method offers advantages such as improved process efficiency, better heat transfer, and safer operation at high temperatures and pressures . The continuous synthesis and purification process is monitored using mass spectrometry to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: DifenoXimide Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
DifenoXimide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of gastrointestinal disorders.
Mechanism of Action
The mechanism of action of DifenoXimide Hydrochloride involves its interaction with specific molecular targets in the body. It acts primarily by activating peripheral opioid receptors in the small intestine, thereby inhibiting peristalsis and reducing gastrointestinal motility . This action makes it effective as an antidiarrheal agent. Additionally, it crosses the blood-brain barrier to a slight degree, exerting weak sedative and analgesic effects .
Comparison with Similar Compounds
Diphenoxylate Hydrochloride: Another antidiarrheal agent with a similar mechanism of action but different pharmacokinetic properties.
Loperamide Hydrochloride: A widely used antidiarrheal that does not cross the blood-brain barrier, making it less likely to cause central nervous system effects.
Difenoxin Hydrochloride: Closely related to DifenoXimide Hydrochloride, with similar antidiarrheal properties but different potency and side effect profiles.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to interact with both peripheral and central opioid receptors. This dual action provides a balance between efficacy and safety, making it a valuable compound for therapeutic use .
Properties
CAS No. |
37800-79-6 |
---|---|
Molecular Formula |
C32H32ClN3O4 |
Molecular Weight |
558.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H31N3O4.ClH/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37;/h1-15H,16-23H2;1H |
InChI Key |
PAVHWTIATNTNMG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Synonyms |
difenoximide SC-26100 |
Origin of Product |
United States |
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